molecular formula C9H6N4O B2686055 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one CAS No. 73549-68-5

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one

Cat. No.: B2686055
CAS No.: 73549-68-5
M. Wt: 186.174
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Description

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a fused triazole and quinazoline ring system, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications as an anticancer, antiviral, and antibacterial agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the position of the triazole ring fusion.

    1,2,3-Triazolo[1,5-a]quinoxalines: These compounds have a triazole ring fused to a quinoxaline ring system.

Uniqueness

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-8-6-3-1-2-4-7(6)13-9(12-8)10-5-11-13/h1-5H,(H,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUGOCQNDOJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73549-68-5
Record name 4H,5H-[1,2,4]triazolo[1,5-a]quinazolin-5-one
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